

Introduction: The Structural Elucidation of a Non-Proteinogenic Amino Acid

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Compound of Interest

Compound Name: *(R)*-2-Aminooctanoic acid

CAS No.: 106819-03-8

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(R)-2-Aminooctanoic acid is a non-proteinogenic α -amino acid, a class of molecules that, while not incorporated into proteins via the genetic code, plays significant roles in biochemistry and pharmaceutical development.[1][2] Its structure, featuring a chiral center at the α -carbon, an eight-carbon aliphatic side chain, and the characteristic amino and carboxylic acid functional groups, makes it a valuable building block.[3] It has been investigated for applications such as modifying antimicrobial peptides to enhance their biological activity.[3]

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of such molecules are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing precise, atom-level information about a molecule's chemical structure and environment.[4][5] This guide serves as a technical resource, detailing the ^1H and ^{13}C NMR spectral data of **(R)**-2-Aminooctanoic acid, interpreting the spectral features with field-proven insights, and providing robust experimental protocols for data acquisition.

While spectral data for the specific (R)-enantiomer is not widely published, the NMR spectra of enantiomers are identical in a non-chiral solvent. Therefore, the data presented herein, sourced

from the racemic DL-2-Aminooctanoic acid, is representative of the chemical shifts for the (R)-isomer.[6]

Molecular Structure and NMR-Active Nuclei

The foundation of interpreting an NMR spectrum lies in understanding the molecule's structure and identifying the nuclei that will generate signals. **(R)-2-Aminooctanoic acid** (C₈H₁₇NO₂) possesses two primary NMR-active nuclei: ¹H (protons) and ¹³C. The diagram below illustrates the IUPAC numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of 2-Aminooctanoic acid with atom numbering.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density around it; electron-withdrawing groups cause "deshielding," shifting the signal downfield (to a higher ppm value).[7]

Data Summary

The following table summarizes the ¹H NMR spectral data for DL-2-Aminooctanoic acid, recorded on a 600 MHz spectrometer in H₂O at a pH of 7.00.[6]

Assigned Proton	Chemical Shift (δ) [ppm]	Multiplicity	Integration	Rationale for Assignment
H α (H-2)	~3.72	Triplet (t)	1H	Adjacent to electron-withdrawing -NH ₂ and -COOH groups, causing significant deshielding.
H β (H-3)	~1.84	Multiplet (m)	2H	Protons on the carbon adjacent to the chiral center.
Alkyl Chain (H-4 to H-7)	~1.28 - 1.35	Multiplet (m)	8H	Overlapping signals from the methylene groups of the aliphatic chain.
Terminal Methyl (H-8)	~0.86	Triplet (t)	3H	Most shielded protons, located at the end of the alkyl chain, furthest from electronegative groups.

Note: In aqueous solution at neutral pH, the amine (-NH₂) and carboxylic acid (-COOH) protons undergo rapid exchange with the solvent, making their signals typically broad or unobservable.

[8]

Expert Interpretation

- The α -Proton (H-2): The signal at ~3.72 ppm is characteristic of the α -proton in an amino acid.[4] Its downfield position is a direct consequence of the powerful inductive effects of the

adjacent nitrogen of the amino group and the carbonyl oxygen of the carboxyl group. These electronegative atoms withdraw electron density from the α -carbon and its attached proton, reducing its shielding from the external magnetic field.[7]

- The Aliphatic Chain (H-3 to H-8): The protons along the octanoic acid chain exhibit predictable shielding patterns. The β -protons (H-3) at ~ 1.84 ppm are slightly deshielded due to their proximity to the chiral center.[6] The signals for the subsequent methylene groups (H-4 to H-7) merge into a complex multiplet around 1.28-1.35 ppm, a typical region for alkyl chains in the absence of nearby functional groups.[6] The terminal methyl protons (H-8) are the most shielded, appearing upfield at ~ 0.86 ppm, as they are the furthest from any electron-withdrawing influence.[6]

^{13}C NMR Spectral Data and Interpretation

The ^{13}C NMR spectrum reveals one signal for each unique carbon atom in the molecule. While less sensitive than ^1H NMR, it offers a wider spectral window, reducing signal overlap and providing direct insight into the carbon skeleton.[9]

Data Summary

The following ^{13}C NMR chemical shifts are assigned based on Heteronuclear Single Quantum Coherence (HSQC) data for DL-2-Aminooctanoic acid and typical values for α -amino acids.[6]
[9]

Assigned Carbon	Chemical Shift (δ) [ppm]	Rationale for Assignment
Carbonyl (C-1)	~170 - 175	The carbonyl carbon is the most deshielded due to the direct attachment of two electronegative oxygen atoms.
α -Carbon (C-2)	57.44	Attached to both the amino and carboxyl groups, causing significant deshielding.
Alkyl Chain (C-3 to C-7)	33.36, 33.22, 30.55, 26.84, 24.59	Chemical shifts typical for sp^3 hybridized carbons in an aliphatic chain. Specific assignment requires more advanced 2D NMR techniques.
Terminal Methyl (C-8)	15.94	The most shielded carbon at the terminus of the alkyl chain.

Expert Interpretation

- The Carbonyl Carbon (C-1): The signal for the carboxylic acid carbon is expected to be the furthest downfield (typically >170 ppm), a hallmark of carbonyl carbons in acids and esters. [9] Its highly deshielded nature is a direct result of the resonance and inductive effects of the two attached oxygen atoms.
- The α -Carbon (C-2): The chemical shift of 57.44 ppm is characteristic of an α -carbon in an amino acid. [6] It is deshielded by the single-bond attachments to both nitrogen and the carbonyl carbon.
- The Aliphatic Chain (C-3 to C-8): The carbons of the alkyl side chain show a predictable upfield trend as their distance from the electron-withdrawing functional groups increases. The terminal methyl carbon (C-8) is the most shielded, appearing at the lowest ppm value of 15.94. [6] The methylene carbons (C-3 to C-7) appear in the typical aliphatic region between ~24-34 ppm.

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly defined acquisition parameters.^[10]

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing an amino acid sample for solution-state NMR analysis.

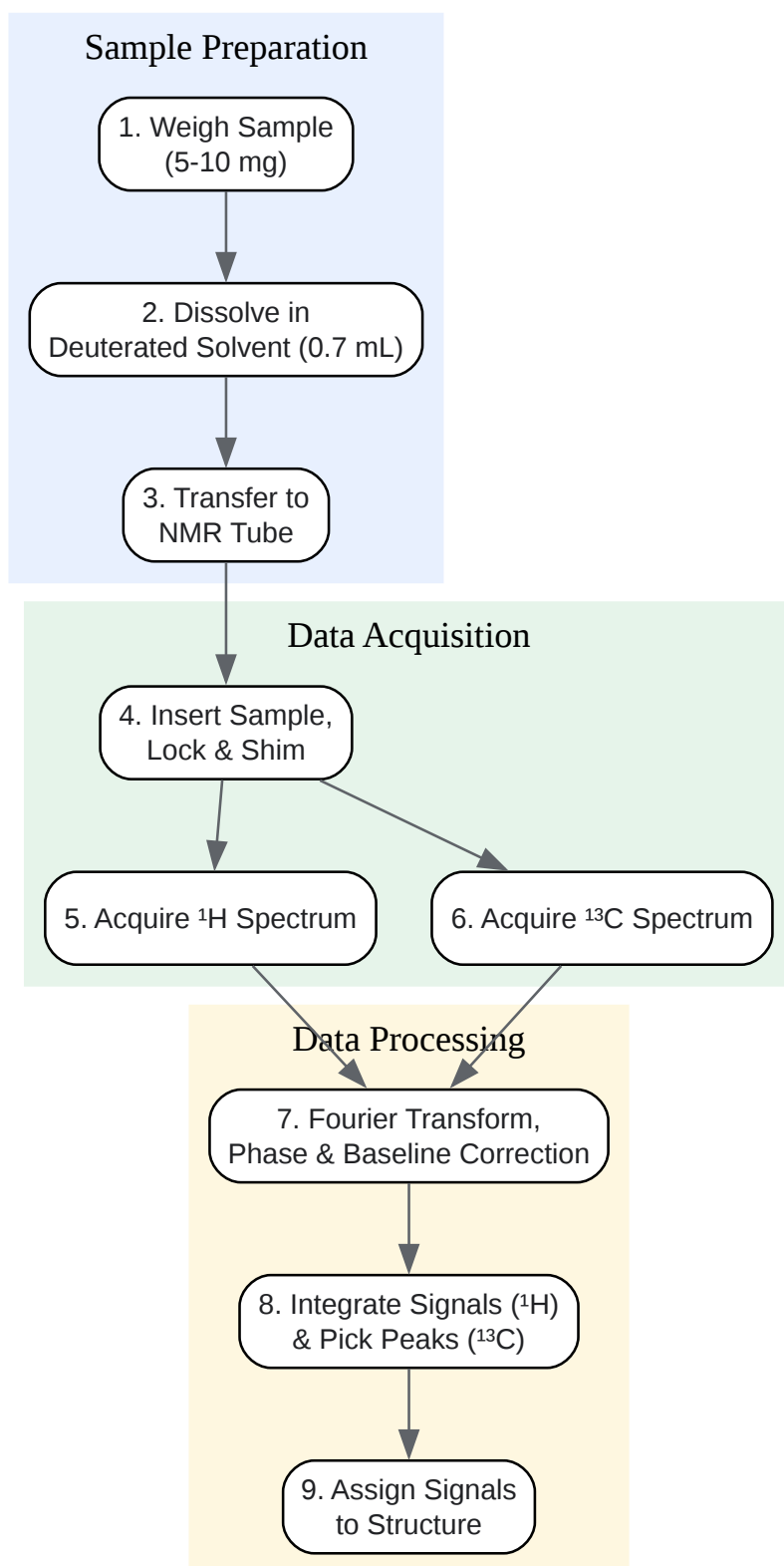
- **Sample Weighing:** Accurately weigh 5-10 mg of **(R)-2-Aminooctanoic acid** using an analytical balance.
- **Solvent Selection:** Choose a deuterated solvent appropriate for the analysis. Deuterium oxide (D₂O) is an excellent choice for amino acids as it readily dissolves the zwitterionic form and exchanges with labile -NH₂ and -OH protons, simplifying the spectrum.
- **Dissolution:** Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of D₂O.
- **Homogenization:** Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogeneous solution free of particulate matter is critical for high-resolution spectra.^[10]
- **pH Adjustment (Optional):** If required, adjust the pD of the solution using dilute DCl or NaOD to study the compound in a specific ionization state. Note that pD = pH meter reading + 0.4.
- **Transfer to NMR Tube:** Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.^[10]
- **Sealing:** Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C spectra on a modern NMR spectrometer (e.g., 400-600 MHz).

- **Instrument Setup:** Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent (D₂O).

- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.
- ^1H Spectrum Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
 - Spectral Width: ~12-16 ppm.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay (d1): 1-2 seconds.
 - Number of Scans (ns): 8-16 scans for sufficient signal-to-noise.
 - Solvent Suppression: Apply a presaturation pulse sequence to suppress the residual HDO signal.
- ^{13}C Spectrum Acquisition:
 - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard, which provides a single line for each carbon.
 - Spectral Width: ~200-220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds (longer delay needed for quaternary carbons like C-1).
 - Number of Scans (ns): 1024 or more, as ^{13}C has a much lower natural abundance and sensitivity than ^1H .



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Caption: Standard workflow for NMR analysis from sample preparation to spectral assignment.

Conclusion

The ^1H and ^{13}C NMR spectra of **(R)-2-Aminooctanoic acid** provide a definitive fingerprint for its molecular structure. The chemical shifts and multiplicities of the α -proton, the terminal methyl group, and the carbonyl carbon are particularly diagnostic. By following standardized protocols for sample preparation and data acquisition, researchers can reliably use NMR spectroscopy to verify the identity, assess the purity, and investigate the chemical properties of this and related compounds, ensuring the integrity of their materials in research and development pipelines.

References

- PubChem. (n.d.). 2-Aminooctanoic acid. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [\[Link\]](#)
- Human Metabolome Database. (2023). Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991). Retrieved from [\[Link\]](#)
- Takahashi, H., et al. (2018). ^{13}C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. *Molecules*. Retrieved from [\[Link\]](#)
- Steelyard Analytics, Inc. (2020). ^{13}C NMR analysis of peptides and amino acids. Retrieved from [\[Link\]](#)
- FooDB. (2019). Showing Compound DL-2-Aminooctanoic acid (FDB022354). Retrieved from [\[Link\]](#)
- PubChem. (n.d.). **(R)-2-Aminooctanoic acid**. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- University College London. (n.d.). Chemical shifts. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). low/high resolution ^1H proton nmr spectrum of propanoic acid. Retrieved from [\[Link\]](#)

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [[Link](#)]

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Sources

- 1. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [[hmdb.ca](#)]
- 2. Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB [[foodb.ca](#)]
- 3. [medchemexpress.com](#) [[medchemexpress.com](#)]
- 4. [users.cs.duke.edu](#) [[users.cs.duke.edu](#)]
- 5. [mdpi.com](#) [[mdpi.com](#)]
- 6. 2-Aminooctanoic acid | C₈H₁₇NO₂ | CID 69522 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 7. [ucl.ac.uk](#) [[ucl.ac.uk](#)]
- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C₃H₆O₂ CH₃CH₂COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [[docbrown.info](#)]
- 9. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [[steelyardanalytics.com](#)]
- 10. [organomation.com](#) [[organomation.com](#)]
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